3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
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Overview
Description
3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid is a spirocyclic compound characterized by a unique structural framework. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts distinct chemical properties, making it a valuable target for research and development.
Scientific Research Applications
3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxycarbonyl)-3-azaspiro[55]undecane-9-carboxylic acid typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Mechanism of Action
The mechanism of action of 3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
- 9-(Tert-butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
Uniqueness
3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid is unique due to its specific spirocyclic framework and the presence of both Boc and carboxylic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)6-4-12(5-7-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWMIWSOZZMELY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570292 |
Source
|
Record name | 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170228-81-6 |
Source
|
Record name | 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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